Losartan metabolite M5
Overview
Description
Preparation Methods
The synthesis of Losartan metabolite M5 involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the biphenyl group: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the tetrazole ring: This step involves the cyclization of an azide with a nitrile group under acidic conditions.
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Losartan metabolite M5 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Losartan metabolite M5 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate, particularly in the treatment of cardiovascular diseases due to its structural similarity to known angiotensin receptor blockers.
Mechanism of Action
The mechanism of action of Losartan metabolite M5 involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, its structural similarity to angiotensin receptor blockers suggests that it may inhibit the angiotensin II receptor, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Losartan metabolite M5 can be compared with other similar compounds, such as:
Losartan: A well-known angiotensin receptor blocker with a similar biphenyl-tetrazole structure.
Valsartan: Another angiotensin receptor blocker with a similar mechanism of action but different structural features.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
1-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O2/c1-2-5-19(31)22-24-20(23)18(13-30)29(22)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)21-25-27-28-26-21/h3-4,6-11,19,30-31H,2,5,12-13H2,1H3,(H,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRMJQDIUBITKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432723 | |
Record name | AGN-PC-0MVJSK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141675-59-4 | |
Record name | 1-(4-Chloro-5-(hydroxymethyl)-1-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)imidazol-2-yl)butan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141675594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGN-PC-0MVJSK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-CHLORO-5-(HYDROXYMETHYL)-1-((4-(2-(2H-TETRAZOL-5-YL)PHENYL)PHENYL)METHYL)IMIDAZOL-2-YL)BUTAN-1-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJZ8FR7W5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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